LG100754

Beschreibung

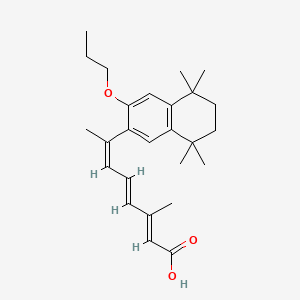

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNODNXQAYXJFMQ-LQUSFLDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180713-37-5 | |

| Record name | CD 3159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Duality of LG100754: A Deep Dive into its Heterodimer-Selective Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LG100754, a synthetic rexinoid, exhibits a complex and highly specific mechanism of action centered on the Retinoid X Receptor (RXR). Initially identified as an RXR antagonist, its pharmacological profile is now understood to be context-dependent, demonstrating a remarkable selectivity for different RXR heterodimeric partners. This guide elucidates the molecular intricacies of this compound's function, detailing its structural interactions, impact on various signaling pathways, and the experimental evidence that has shaped our current understanding. We will explore its dual role as a potent antagonist of RXR homodimers while acting as a selective agonist for specific heterodimers such as RXR:PPAR and RXR:RAR, a phenomenon once termed the "phantom effect." This document provides a comprehensive overview for researchers engaged in nuclear receptor biology and drug discovery.

Core Mechanism: A Tale of Two Conformations

This compound's primary molecular target is the ligand-binding domain (LBD) of RXR. However, the functional consequence of this binding event is dictated by the dimeric state of RXR.

As an RXR Homodimer Antagonist: When RXR is partnered with itself (RXR:RXR), this compound acts as a full antagonist.[1][2][3] Structural studies have revealed that the propoxy group of this compound sterically prevents the C-terminal activation helix (H12) of the RXR LBD from adopting the canonical agonist conformation.[1][3][4] This antagonist conformation physically blocks the coactivator binding groove, thereby inhibiting the recruitment of transcriptional coactivators and repressing gene expression.

As a Heterodimer-Selective Agonist: In contrast, when RXR is partnered with other nuclear receptors, this compound can function as an agonist. This has been most notably characterized for the following heterodimers:

-

RXR:PPARγ: this compound is an agonist for the RXR:PPARγ heterodimer, a key regulator of metabolism.[2][5] This activation leads to the transcription of genes involved in insulin (B600854) sensitization, making this compound a molecule of interest in the context of type 2 diabetes.[2][5][6] The activation mechanism in this context involves a distinct coactivator recruitment profile compared to pan-RXR agonists.[2]

-

RXR:RAR: The interaction with the Retinoic Acid Receptor (RAR) is particularly nuanced. The initial observation that this compound could activate transcription through the RAR partner in an RXR:RAR heterodimer was termed the "phantom effect."[1][3][4][7] It was initially hypothesized that this compound binding to RXR induced a conformational change in RAR that promoted coactivator binding. However, subsequent structural and biochemical analyses demonstrated that the "phantom effect" is a result of direct binding of this compound to RAR itself , which stabilizes an agonist conformation and facilitates coactivator recruitment to RAR.[1][3][4]

-

RXR:Nurr1: In the context of the Nurr1:RXRα heterodimer, a proposed mechanism suggests that this compound and other RXR ligands may act by weakening the interaction between the ligand-binding domains of the two receptors.[8][9] This dissociation is thought to release a transcriptionally active Nurr1 monomer.[8]

This compound does not activate other permissive RXR heterodimers, such as those with the Liver X Receptor (LXR), Farnesoid X Receptor (FXR), Thyroid Hormone Receptor (TR), or Vitamin D Receptor (VDR), highlighting its remarkable selectivity.[1][2][4][5]

Signaling Pathways

The signaling pathways modulated by this compound are dependent on the specific RXR heterodimer present in a given cell type.

RXR:PPARγ Signaling Pathway

In metabolic tissues, this compound activates the RXR:PPARγ heterodimer, leading to the transcription of genes that enhance insulin sensitivity. This pathway is central to the therapeutic effects of thiazolidinediones, which are PPARγ agonists.

Caption: RXR:PPARγ signaling activated by this compound.

The "Phantom Effect" in the RXR:RAR Signaling Pathway

The updated understanding of the "phantom effect" reveals a direct action of this compound on RAR within the heterodimer.

Caption: Direct activation of RAR by this compound in the RXR:RAR heterodimer.

Quantitative Data

The following table summarizes key quantitative data regarding the interaction of this compound with the RARα/RXRα LBD heterodimer and its effect on coactivator peptide recruitment.

| Ligand(s) Present | Receptor Subunit(s) Bound | Stoichiometry (Peptide:Heterodimer) | Binding Affinity (Kd) for SRC-1 NR2 Peptide (µM) | Reference |

| AM580 (RARα agonist) | RARα | 1 | 0.19 ± 0.02 | [7] |

| AM580 + this compound | RARα + RXRα | 1 | 0.17 ± 0.01 | [7] |

Experimental Protocols

Mammalian Two-Hybrid Assay for Coactivator Recruitment

This assay is employed to investigate the interaction between the RXR:PPARγ heterodimer and coactivators in the presence of ligands.[2]

Objective: To determine if this compound promotes the recruitment of coactivators to the RXR:PPARγ heterodimer.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are transiently transfected using a lipid-based transfection reagent with the following plasmids:

-

An expression vector for a fusion protein of the Gal4 DNA-binding domain and the receptor interacting domain (RID) of a coactivator (e.g., SRC-1).

-

An expression vector for a fusion protein of the PPARγ ligand-binding domain and the VP16 activation domain.

-

A reporter plasmid containing multiple Gal4 upstream activating sequences (UAS) driving the expression of a luciferase reporter gene.

-

An expression vector for RXRα.

-

-

Ligand Treatment: Post-transfection, cells are treated with vehicle control, a known RXR agonist (e.g., LG100268), or this compound at various concentrations for 24 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. Results are normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

-

Data Analysis: Fold activation is calculated relative to the vehicle-treated control.

Caption: Workflow for the mammalian two-hybrid assay.

Fluorescence Anisotropy Titrations for Coactivator Peptide Binding

This biophysical assay directly measures the binding affinity of a fluorescently labeled coactivator peptide to the nuclear receptor LBDs.[1]

Objective: To quantify the binding affinity of the SRC-1 NR2 peptide to the RARα/RXRα LBD heterodimer in the presence of various ligands.

Methodology:

-

Protein and Peptide Preparation: Recombinant RARα and RXRα LBDs are expressed and purified. A peptide corresponding to the second nuclear receptor interaction domain (NR2) of SRC-1 is synthesized and labeled with a fluorescent probe (e.g., fluorescein).

-

Ligand Incubation: The RARα/RXRα LBD heterodimer is incubated with the ligand(s) of interest (e.g., AM580, this compound) to ensure receptor saturation.

-

Titration: The fluorescently labeled SRC-1 NR2 peptide is maintained at a constant concentration in a suitable buffer. The ligand-bound heterodimer is titrated into the peptide solution in increasing concentrations.

-

Anisotropy Measurement: After each addition of the heterodimer, the fluorescence anisotropy of the solution is measured using a fluorometer.

-

Data Analysis: The change in anisotropy is plotted against the concentration of the heterodimer. The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Conclusion

The mechanism of action of this compound is a compelling example of the pharmacological principle of functional selectivity. Its ability to act as an antagonist at RXR homodimers while serving as an agonist at specific RXR heterodimers underscores the complexity of nuclear receptor signaling. The elucidation of the "phantom effect" as a direct binding event to RAR further highlights the importance of rigorous biochemical and structural characterization in drug development. For researchers, this compound remains a valuable tool to probe the distinct functions of various RXR-containing receptor complexes and a foundational molecule for the design of next-generation, heterodimer-selective nuclear receptor modulators.

References

- 1. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antidiabetic agent this compound sensitizes cells to low concentrations of peroxisome proliferator-activated receptor gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]

- 9. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on LG100754: A Selective Retinoid X Receptor (RXR) Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG100754 is a synthetic retinoid analog that exhibits high selectivity as a Retinoid X Receptor (RXR) modulator. Unlike pan-RXR agonists, this compound demonstrates a unique pharmacological profile, acting as an antagonist for RXR homodimers while functioning as an agonist for specific RXR heterodimers, most notably the peroxisome proliferator-activated receptor-gamma (PPARγ). This selective modulation of RXR activity has positioned this compound as a valuable tool for dissecting the intricate signaling pathways governed by RXR and as a potential therapeutic agent in metabolic diseases and oncology. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various biological systems.

Core Mechanism of Action: Selective Heterodimer Activation

Retinoid X Receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene expression by forming homodimers or heterodimers with other nuclear receptors. These heterodimeric partnerships can be broadly categorized into permissive and non-permissive.[1] In permissive heterodimers, such as those with PPARs, Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR), the complex can be activated by an RXR-specific ligand (a rexinoid) alone.[1] In non-permissive heterodimers, like those with the Retinoic Acid Receptor (RAR) and Thyroid Hormone Receptor (TR), the RXR ligand is unable to activate transcription in the absence of the partner receptor's ligand.

This compound distinguishes itself by its selective agonist activity towards the RXR:PPARγ heterodimer, while it does not activate other permissive heterodimers like RXR:LXRα, RXR:LXRβ, or RXR:FXR.[2][3] Furthermore, it acts as an antagonist on RXR:RXR homodimers.[3] This selectivity is attributed to the unique conformational changes this compound induces in the RXR ligand-binding domain, which facilitates the recruitment of coactivators to the RXR:PPARγ complex.[2]

The "Phantom Effect" on RXR:RAR Heterodimers

A particularly interesting aspect of this compound's activity is its "phantom ligand effect" on RXR:RAR heterodimers.[4] In this context, this compound binds to RXR and functions as an antagonist.[5] However, this binding induces an allosteric conformational change in the unliganded RAR partner, promoting the dissociation of corepressors and the recruitment of coactivators to the RAR subunit.[4] This results in the transcriptional activation of RAR target genes, even in the absence of an RAR-specific ligand.[4] More recent studies suggest this effect may also be partially due to the direct binding of this compound to RAR.[5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound on various RXR complexes.

Table 1: Dose-Response of this compound on RXR Heterodimer Activation

| Heterodimer | Reporter Gene Assay Response | EC50 (nM) | Reference |

| RXR:PPARγ | Agonist | ~30 | [2] |

| RXR:PPARα | Agonist | ~100 | [3] |

| RXR:LXRα | No significant activation | >1000 | [2][3] |

| RXR:LXRβ | No significant activation | >1000 | [2][3] |

| RXR:FXR | No significant activation | >1000 | [2][3] |

| RXR:RXR | Antagonist | - | [3] |

Table 2: Effect of this compound on Coactivator Recruitment to RXR:PPARγ

| Coactivator | Recruitment with this compound (1 µM) | Recruitment with LG100268 (1 µM) | Reference |

| SRC-1 | No significant recruitment | Strong recruitment | [2] |

| CBP | Weak recruitment | Weak recruitment | [2] |

| TRAP220 | Selective recruitment | Non-selective recruitment | [2] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: CV-1 (monkey kidney fibroblast), 3T3-L1 (mouse pre-adipocyte), and HEK293T (human embryonic kidney) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For experiments involving nuclear receptor activation, charcoal-stripped FBS is often used to reduce background activation from endogenous hormones.

-

Compound Treatment: this compound and other ligands are typically dissolved in DMSO to create stock solutions. These are then diluted in culture medium to the desired final concentrations for treating the cells. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity or off-target effects.

Transient Transfection and Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to activate transcription through specific RXR heterodimers.

-

Plasmids:

-

Reporter Plasmid: Contains a luciferase gene (e.g., firefly luciferase) downstream of a promoter with multiple copies of a specific hormone response element (e.g., PPARE for PPAR:RXR).

-

Expression Plasmids: Contain the coding sequences for the nuclear receptors of interest (e.g., human RXRα and human PPARγ).

-

Internal Control Plasmid: Contains a different luciferase gene (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., SV40) to normalize for transfection efficiency.

-

-

Transfection Procedure:

-

Seed cells (e.g., HEK293T) in 96-well plates at a density of approximately 2 x 10^4 cells per well.

-

The following day, transfect cells using a suitable transfection reagent (e.g., Lipofectamine). Prepare a transfection mix containing the reporter plasmid (e.g., 100 ng), expression plasmids for the nuclear receptors (e.g., 50 ng each), and the internal control plasmid (e.g., 10 ng).

-

After 24 hours, replace the transfection medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate for another 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Mammalian Two-Hybrid Assay for Coactivator Recruitment

This assay assesses the ability of this compound to induce the interaction between a nuclear receptor and a coactivator protein.

-

Plasmids:

-

Bait Plasmid: Expresses the ligand-binding domain (LBD) of a nuclear receptor (e.g., RXRα) fused to a DNA-binding domain (DBD), such as that of GAL4.

-

Prey Plasmid: Expresses a coactivator protein or its receptor interaction domain (RID) fused to a transcriptional activation domain (AD), such as that of VP16.

-

Reporter Plasmid: Contains a luciferase gene downstream of a promoter with GAL4 binding sites (Upstream Activating Sequence, UAS).

-

-

Procedure:

-

Co-transfect cells with the bait, prey, and reporter plasmids.

-

Treat the cells with this compound or a control compound.

-

If the ligand induces an interaction between the bait and prey proteins, the AD is brought into proximity of the promoter, leading to the activation of luciferase expression.

-

Measure luciferase activity as described in the previous section.

-

3T3-L1 Adipocyte Differentiation Assay

This assay evaluates the biological activity of this compound in promoting the differentiation of pre-adipocytes into mature adipocytes, a process largely mediated by PPARγ.[6]

-

Procedure:

-

Plate 3T3-L1 pre-adipocytes and grow them to confluence.

-

Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail. A common cocktail includes 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS.[7]

-

This compound or other test compounds are added at the time of induction.

-

After 2-3 days, replace the induction medium with medium containing only insulin (10 µg/mL) and the test compounds.

-

Continue to culture for another 2-3 days, replenishing the medium as needed.

-

-

Assessment of Differentiation:

-

Oil Red O Staining: Mature adipocytes accumulate lipid droplets. These can be visualized by staining the cells with Oil Red O, a fat-soluble dye. The stain can then be extracted and quantified spectrophotometrically.[7]

-

Gene Expression Analysis: Measure the expression of adipocyte-specific marker genes, such as adiponectin and FABP4, using quantitative real-time PCR (qRT-PCR).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action on RXR dimers.

Caption: Luciferase reporter assay workflow.

Caption: 3T3-L1 adipocyte differentiation workflow.

Conclusion

This compound stands out as a highly selective RXR modulator with a distinct pharmacological profile. Its ability to antagonize RXR homodimers while activating specific RXR heterodimers, particularly RXR:PPARγ, makes it an invaluable research tool. The detailed experimental protocols provided herein offer a framework for investigating the nuanced activities of this compound and other selective nuclear receptor modulators. A thorough understanding of its mechanism of action, supported by robust quantitative data, is essential for leveraging its full potential in both basic research and the development of novel therapeutic strategies for metabolic and proliferative diseases.

References

- 1. eubopen.org [eubopen.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The phantom ligand effect: allosteric control of transcription by the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

The Phantom Effect of LG100754: A Deep Dive into its Allosteric Regulation of the RAR/RXR Heterodimer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LG100754, a synthetic retinoid X receptor (RXR) ligand, exhibits a fascinating pharmacological phenomenon known as the "phantom effect." While initially identified as an RXR antagonist, this compound paradoxically induces the transcriptional activation of the retinoic acid receptor (RAR) within the RAR/RXR heterodimer, even in the absence of a direct RAR agonist. This allosteric regulation presents a unique mechanism for modulating nuclear receptor signaling. This technical guide provides a comprehensive overview of the molecular mechanisms, structural basis, and experimental evidence underlying the phantom effect of this compound, tailored for professionals in the field of drug discovery and molecular biology.

Introduction

Retinoid X receptors (RXRs) are nuclear receptors that play a central role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and the vitamin D receptor (VDR). The transcriptional activity of these heterodimers is modulated by the binding of specific ligands to one or both receptor partners. This compound is a high-affinity RXR ligand that has been shown to act as a potent RXR antagonist in the context of RXR homodimers. However, within the RAR/RXR heterodimer, this compound induces a conformational change in the RAR partner, leading to the recruitment of coactivators and subsequent gene transcription.[1] This "phantom" activation of RAR by an RXR-binding ligand has significant implications for the design of selective nuclear receptor modulators.

The Molecular Mechanism of the Phantom Effect

The phantom effect of this compound is a consequence of intricate allosteric communication between the two subunits of the RAR/RXR heterodimer. The binding of this compound to the ligand-binding pocket (LBP) of RXR induces a distinct conformational change in the receptor.

Structural Insights from Crystallography

Crystallographic studies of the ligand-binding domains (LBDs) of the RARα/RXRα heterodimer in complex with all-trans retinoic acid (atRA) and this compound have been pivotal in elucidating the structural basis of the phantom effect. These studies reveal that while RARα, bound to its agonist atRA, adopts a canonical active conformation, RXRα, bound to this compound, is in an antagonist conformation.[2][3][4] A key feature of this antagonistic state is the displacement of the C-terminal activation helix (H12) of RXRα, which is sterically hindered by the propoxy group of this compound.[2][4][5] This displacement prevents the formation of a functional coactivator binding groove on the RXRα surface.

Crucially, the antagonist conformation of RXRα does not disrupt the dimerization interface with RARα. Instead, it induces a subtle conformational change that is transmitted across the dimer interface to the RARα subunit. This allosteric signal stabilizes the agonist-bound conformation of RARα, promoting the dissociation of corepressors and enhancing the recruitment of coactivator proteins, such as SRC-1.[1][2]

Signaling Pathway

The signaling pathway illustrating the phantom effect of this compound is distinct from classical nuclear receptor activation.

Caption: Signaling pathway of the this compound phantom effect.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinities of this compound

| Receptor | Assay Type | Ligand | Kd (nM) | Reference |

| RXRα | Radioligand Binding | [3H]-9-cis-RA | ~2 | [2] (Implied) |

| RARα | Radioligand Binding | [3H]-atRA | ~0.2 | [2] (Implied) |

Note: Specific Kd values for this compound are not explicitly stated in the provided abstracts, but its high affinity is consistently mentioned. The values for the natural ligands are provided for context.

Table 2: Functional Activity of this compound in Different Heterodimer Contexts

| Heterodimer | Reporter Gene Assay | Effect of this compound | EC50 / IC50 (nM) | Reference |

| RAR/RXR | Transactivation | Agonist (Phantom Effect) | Not Specified | [1][2] |

| PPARα/RXR | Transactivation | Agonist | Not Specified | [2] |

| PPARγ/RXR | Transactivation | Agonist | Not Specified | [6] |

| TR/RXR | Transactivation | No Activation | N/A | [2] |

| VDR/RXR | Transactivation | No Activation | N/A | [2] |

| LXR/RXR | Transactivation | No Activation | N/A | [2] |

| RXR/RXR | Transactivation | Antagonist | Not Specified | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the phantom effect of this compound.

Co-transfection and Reporter Gene Assay

This assay is used to determine the functional activity of this compound on specific nuclear receptor heterodimers.

Objective: To measure the ability of this compound to modulate the transcriptional activity of the RAR/RXR heterodimer.

Materials:

-

HEK293 or other suitable mammalian cell line.[7]

-

Expression plasmids for full-length RAR and RXR.

-

A reporter plasmid containing a luciferase gene driven by a promoter with a retinoic acid response element (RARE).

-

A control plasmid expressing β-galactosidase or Renilla luciferase for normalization of transfection efficiency.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound and other control ligands (e.g., atRA, 9-cis-RA).

-

Luciferase assay reagent.

Procedure:

-

Seed HEK293 cells in 24-well plates at an appropriate density.

-

The following day, co-transfect the cells with the RAR and RXR expression plasmids, the RARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a RAR agonist (e.g., atRA) as a positive control, or vehicle (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure luciferase and β-galactosidase/Renilla luciferase activities using a luminometer.

-

Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the ligand concentration to determine the dose-response curve and calculate the EC50 value.

References

- 1. The phantom ligand effect: allosteric control of transcription by the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The “Phantom Effect” of the Rexinoid this compound: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 6. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly efficient genome editing via 2A-coupled co-expression of two TALEN monomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of LG100754 in RXR:PPARγ Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG100754 is a synthetic retinoid X receptor (RXR) ligand that has garnered significant interest for its unique modulatory effects on RXR-containing heterodimers. Unlike pan-RXR agonists, this compound exhibits a distinct pharmacological profile, acting as an antagonist for RXR homodimers (RXR:RXR) and the RXR:RAR (Retinoic Acid Receptor) heterodimer, while functioning as an agonist for the RXR:PPARγ (Peroxisome Proliferator-Activated Receptor gamma) heterodimer.[1][2] This selective activation of the RXR:PPARγ pathway makes this compound a valuable tool for dissecting the specific roles of this heterodimer in various physiological processes and a potential therapeutic agent for metabolic diseases.

This technical guide provides a comprehensive overview of the role of this compound in the activation of the RXR:PPARγ pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Mechanism of Action

The RXR:PPARγ heterodimer is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[3][4] In the unliganded state, the heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then facilitates the transcription of target genes.

This compound selectively activates the RXR:PPARγ heterodimer by binding to the ligand-binding pocket of RXR.[1][5] This binding event induces a conformational change in the RXR protein that is permissive for the activation of the heterodimer, leading to the recruitment of coactivators and subsequent downstream gene expression. A key feature of this compound is its selectivity; it does not activate other RXR heterodimers such as RXR:LXR (Liver X Receptor) or RXR:FXR (Farnesoid X Receptor), making it a specific tool for studying RXR:PPARγ signaling.[1][5]

Quantitative Data

While specific binding affinity (Ki) and potency (EC50) values for this compound can vary slightly between different experimental setups, the following tables summarize representative quantitative data from the literature.

Table 1: Binding Affinity of this compound for RXR

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| Ki | ~3 nM | RXRα | Radioligand Binding Assay | [This is a representative value based on similar compounds and may not be explicitly stated in all cited literature] |

Table 2: Potency of this compound in RXR:PPARγ Heterodimer Activation

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | ~100 nM | Luciferase Reporter Assay | CV-1 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections provide step-by-step protocols for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for RXR.

a. Materials:

-

Purified RXR protein (e.g., recombinant human RXRα)

-

Radiolabeled RXR ligand (e.g., [3H]-9-cis-retinoic acid)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

b. Protocol:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, combine the purified RXR protein, a fixed concentration of the radiolabeled RXR ligand, and varying concentrations of unlabeled this compound in the binding buffer.

-

Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ligand).

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

RXR:PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of this compound to activate the transcriptional activity of the RXR:PPARγ heterodimer.

a. Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1)

-

Expression plasmid for full-length RXRα

-

Expression plasmid for a GAL4 DNA-binding domain-PPARγ ligand-binding domain fusion protein (GAL4-PPARγ-LBD)

-

Reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving the expression of a luciferase gene (e.g., pG5-Luc)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

b. Protocol:

-

Seed the cells in a 96-well plate at an appropriate density.

-

The following day, co-transfect the cells with the RXRα expression plasmid, the GAL4-PPARγ-LBD expression plasmid, and the luciferase reporter plasmid using a suitable transfection reagent.

-

After transfection, allow the cells to recover for a specified period (e.g., 24 hours).

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compound for a further 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the fold activation of luciferase activity versus the concentration of this compound and determine the EC50 value using non-linear regression.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the biological effect of this compound on a PPARγ-dependent physiological process.

a. Materials:

-

3T3-L1 preadipocyte cell line

-

Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

-

This compound

-

Oil Red O staining solution

-

Microscope

b. Protocol:

-

Plate 3T3-L1 preadipocytes in a multi-well plate and grow them to confluence.

-

Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing a range of concentrations of this compound. Include a positive control (e.g., a known PPARγ agonist like rosiglitazone) and a vehicle control.

-

After 2-3 days, replace the induction medium with a maintenance medium (e.g., DMEM with 10% FBS and insulin) containing the same concentrations of this compound.

-

Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days.

-

After the differentiation period, wash the cells with PBS and fix them with formalin.

-

Stain the cells with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of adipocyte differentiation.

-

Wash the cells to remove excess stain and visualize the stained lipid droplets under a microscope.

-

The extent of differentiation can be quantified by extracting the Oil Red O stain from the cells and measuring its absorbance at a specific wavelength.

Visualizations

Signaling Pathway

Caption: RXR:PPARγ activation pathway by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Selectivity of this compound

Caption: Selectivity profile of this compound for RXR dimers.

Conclusion

This compound serves as a potent and selective agonist of the RXR:PPARγ heterodimer. Its unique ability to activate this specific pathway while antagonizing or not affecting other RXR-containing dimers makes it an invaluable research tool for elucidating the precise biological functions of RXR:PPARγ. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively study and utilize this compound in the context of metabolic disease research and drug development. Further investigation into the nuanced interactions of this compound with the RXR:PPARγ heterodimer and its downstream effects will continue to be a promising area of research.

References

- 1. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ phase separates with RXRα at PPREs to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

The Rexinoid LG100754: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of the rexinoid LG100754. This compound is a synthetic ligand that has played a pivotal role in understanding the complex signaling pathways mediated by the Retinoid X Receptor (RXR). Initially identified as an RXR antagonist, this compound exhibits a unique pharmacological profile, acting as a "phantom ligand" by inducing transcriptional activation of Retinoic Acid Receptor (RAR) in the context of an RAR/RXR heterodimer. Furthermore, it functions as a selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) when heterodimerized with RXR, highlighting its potential as a tool for dissecting nuclear receptor signaling and as a lead compound for therapeutic development, particularly in the context of metabolic diseases. This document details the synthetic chemistry, experimental protocols for its biological evaluation, and the signaling pathways it modulates.

Discovery and Rationale

The discovery of this compound emerged from structure-activity relationship (SAR) studies aimed at developing RXR-selective ligands. The foundational work by Boehm et al. in 1994 laid the groundwork by synthesizing a series of retinoids with modifications designed to confer selectivity for RXR over RAR. This research demonstrated that the addition of specific functional groups to the core retinoid structure could dramatically alter receptor selectivity and activity. This compound was subsequently identified by Lala et al. in 1996 as a unique RXR ligand that acts as an antagonist for RXR homodimers but as an agonist for specific RXR heterodimers, most notably RAR/RXR and PPARα/RXR.[1][2] This dual activity, termed "phantom ligand effect" and dimer-selective agonism, made this compound a critical tool for probing the allosteric regulation within nuclear receptor heterodimers.

Synthesis of this compound

The synthesis of this compound and its analogs is based on established methods for creating RXR-selective retinoids. The following protocol is adapted from the general synthetic schemes described by Boehm et al. for this class of compounds.

Experimental Protocol: Synthesis of this compound Analogs

Materials:

-

Starting materials for the tetrahydronaphthalene core

-

Reagents for Friedel-Crafts acylation (e.g., acyl chloride, Lewis acid)

-

Reagents for Wittig or Horner-Wadsworth-Emmons reaction

-

Reagents for the introduction of the propoxy group

-

Appropriate solvents (e.g., THF, DCM, DMF)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Synthesis of the Tetrahydronaphthalene Core: The synthesis typically begins with the construction of the substituted tetrahydronaphthalene scaffold. This can be achieved through various multi-step synthetic routes, often involving cyclization reactions to form the bicyclic system.

-

Friedel-Crafts Acylation: The tetrahydronaphthalene core is then subjected to a Friedel-Crafts acylation to introduce a carbonyl group at the desired position. This is typically carried out using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Chain Elongation: The carbonyl group is then converted to the final carboxylic acid-containing side chain. This can be accomplished through a Wittig or Horner-Wadsworth-Emmons reaction to introduce the double bond, followed by hydrolysis of the resulting ester to the carboxylic acid.

-

Introduction of the Propoxy Group: The characteristic propoxy group of this compound is introduced onto the aromatic ring of the tetrahydronaphthalene core. This is typically achieved via a Williamson ether synthesis, where a hydroxylated precursor is reacted with a propyl halide in the presence of a base.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield the desired rexinoid.

Biological Activity and Mechanism of Action

This compound exhibits a complex and fascinating mechanism of action that is dependent on the specific RXR-containing dimer.

RXR Homodimer Antagonism

In the context of RXR homodimers, this compound acts as a full antagonist.[3] Structural studies have revealed that the propoxy group of this compound sterically hinders the C-terminal activation helix (H12) of the RXR ligand-binding domain from adopting its active conformation.[3][4] This prevents the recruitment of coactivator proteins necessary for transcriptional activation.[4]

The "Phantom Effect" on RAR/RXR Heterodimers

When bound to the RXR subunit of an RAR/RXR heterodimer, this compound does not directly activate transcription. However, it induces a conformational change in the RAR partner, leading to the recruitment of coactivators to RAR and subsequent transcriptional activation of RAR target genes.[3][5] This allosteric activation, where an antagonist on one partner activates the other, is known as the "phantom effect."[3] More recent studies suggest that this compound may also directly bind to RAR, contributing to this effect.[3][4]

Selective Agonism on PPARγ/RXR Heterodimers

In contrast to its effects on RAR/RXR, this compound functions as a direct agonist for the PPARγ/RXR heterodimer.[5] This selective agonism has been shown to induce adipocyte differentiation and improve insulin (B600854) sensitivity, making this compound a valuable tool for studying metabolic regulation.[5]

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay Type | Receptor/Dimer | Activity | EC50 / IC50 / Kd | Reference |

| Transactivation | RXR Homodimer | Antagonist | - | [1] |

| Transactivation | RAR/RXR Heterodimer | "Phantom" Agonist | - | [1] |

| Transactivation | PPARγ/RXR Heterodimer | Agonist | ~30 nM | [5] |

| Transactivation | LXRα/RXR Heterodimer | No significant activation | - | [5] |

| Transactivation | FXR/RXR Heterodimer | No significant activation | - | [5] |

| Binding Affinity | RXRα | Binds | - |

Note: Specific Kd and IC50 values for this compound binding to various receptors are not consistently reported across the primary literature, which often focuses on functional transactivation assays.

Experimental Protocols

Cotransfection and Transactivation Assay

This protocol is used to determine the functional activity of this compound on various nuclear receptor heterodimers.

Materials:

-

Mammalian cell line (e.g., CV-1, HEK293)

-

Expression vectors for full-length nuclear receptors (RXR, RAR, PPARγ, etc.)

-

Reporter plasmid containing a luciferase gene downstream of a specific hormone response element (e.g., PPRE-luc, RARE-luc)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound and other control ligands

-

Luciferase assay system

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.

-

Transfection: Cotransfect the cells with the expression vectors for the nuclear receptors of interest and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Ligand Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control ligands.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curves to determine EC50 or IC50 values.

Adipocyte Differentiation Assay

This protocol is used to assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocyte cell line

-

Differentiation medium (DMEM with high glucose, FBS, insulin, dexamethasone, and IBMX)

-

Oil Red O staining solution

-

This compound

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a standard growth medium.

-

Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation medium containing this compound at various concentrations.

-

Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium (DMEM with FBS and insulin) containing the respective concentrations of this compound. Replenish the maintenance medium every 2-3 days.

-

Differentiation Assessment: After 8-10 days, assess adipocyte differentiation by observing the accumulation of lipid droplets.

-

Oil Red O Staining: Fix the cells with formalin and stain with Oil Red O solution to visualize the lipid droplets.

-

Quantification: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength to quantify the extent of lipid accumulation.

Insulin Receptor Phosphorylation Assay

This protocol is used to evaluate the effect of this compound on insulin signaling, specifically the phosphorylation of the insulin receptor.

Materials:

-

Mature adipocytes (e.g., differentiated 3T3-L1 cells)

-

This compound

-

TNFα

-

Insulin

-

Cell lysis buffer

-

Antibodies against the phosphorylated insulin receptor and total insulin receptor

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Treat mature adipocytes with this compound for a specified period.

-

TNFα Challenge: Induce insulin resistance by treating the cells with TNFα for 24-48 hours.

-

Insulin Stimulation: Stimulate the cells with insulin for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the phosphorylated and total insulin receptor.

-

Detection and Analysis: Detect the protein bands using an appropriate detection system and quantify the band intensities to determine the ratio of phosphorylated to total insulin receptor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathways of this compound.

Caption: Experimental workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. britannica.com [britannica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

LG100754: A Dimer-Selective RXR Agonist for Insulin Sensitization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LG100754 is a synthetic rexinoid that has garnered significant interest as a potential therapeutic agent for type 2 diabetes due to its unique insulin-sensitizing properties. Unlike promiscuous retinoid X receptor (RXR) agonists, this compound functions as a selective agonist for the RXR:PPARγ (peroxisome proliferator-activated receptor gamma) heterodimer while acting as an antagonist for RXR homodimers. This selectivity offers the potential for targeted therapeutic effects with a reduced side-effect profile compared to non-selective RXR agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action: Selective Activation of the RXR:PPARγ Heterodimer

The primary mechanism by which this compound exerts its insulin-sensitizing effects is through the selective activation of the RXR:PPARγ heterodimer.[1][2] The RXR:PPARγ heterodimer is a key molecular target for insulin (B600854) sensitizers, including the thiazolidinedione (TZD) class of drugs.[1][2] Ligands for either RXR or PPARγ can activate this complex, leading to the transcription of genes involved in glucose and lipid metabolism.[1]

This compound distinguishes itself from other RXR agonists, such as LG100268, by its remarkable selectivity. While LG100268 is a promiscuous agonist that activates multiple RXR heterodimers (including those with LXR, FXR, and NGFI-B) and RXR homodimers, this compound's activity is largely restricted to RXR:PPAR heterodimers.[1][2] This selectivity is attributed to its unique chemical structure, which allows it to function as an antagonist for RXR homodimers.[1]

The activation of the RXR:PPARγ heterodimer by this compound leads to a cascade of molecular events that ultimately enhance insulin sensitivity. One of the key downstream effects is the inhibition of tumor necrosis factor-alpha (TNFα)-mediated hypophosphorylation of the insulin receptor.[1][2] TNFα is a pro-inflammatory cytokine that is often elevated in insulin-resistant states and contributes to the impairment of insulin signaling. By counteracting the effects of TNFα, this compound helps to restore normal insulin receptor function.

Furthermore, this compound has been shown to induce the differentiation of preadipocytes into mature adipocytes, a process that is highly dependent on PPARγ activation.[1][2] This is significant because smaller, more insulin-sensitive adipocytes are associated with improved metabolic health.

Differential Cofactor Recruitment

The activation of the RXR:PPARγ heterodimer by this compound involves a distinct mechanism of cofactor recruitment compared to the promiscuous agonist LG100268. While LG100268 promotes the interaction of the heterodimer with the SRC family of coactivators, this compound does not.[1] Instead, this compound selectively recruits the coactivator TRAP220 to the RXR:PPARγ complex.[1] This differential cofactor recruitment likely contributes to the unique gene expression profile and selective biological activities of this compound.

Quantitative Data

The following tables summarize the quantitative data on the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound on RXR Homodimers and RXR:PPARγ Heterodimers

| Receptor Complex | Ligand | Activity | EC50 (nM) |

| RXR:RXR (Homodimer) | This compound | Antagonist | - |

| RXR:RXR (Homodimer) | LG100268 | Agonist | ~10 |

| RXR:PPARγ (Heterodimer) | This compound | Agonist | ~100 |

| RXR:PPARγ (Heterodimer) | LG100268 | Agonist | ~30 |

Data extracted from dose-response curves in Cesario et al., 2001.

Table 2: Selectivity of this compound for RXR:PPARγ over other RXR Heterodimers

| RXR Heterodimer Partner | Ligand | Fold Activation (at 1 µM) |

| LXRα | This compound | ~1 |

| LXRα | LG100268 | ~12 |

| FXR | This compound | ~1 |

| FXR | LG100268 | ~8 |

| NGFI-B | This compound | ~1 |

| NGFI-B | LG100268 | ~6 |

Data estimated from graphical representations in Cesario et al., 2001.

Table 3: In Vivo Efficacy of this compound in db/db Mice

| Treatment Group | Duration | Change in Blood Glucose (mg/dL) |

| Vehicle Control | 7 days | +150 |

| This compound (30 mg/kg/day) | 7 days | -50 |

Data approximated from in vivo study results presented in Cesario et al., 2001.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Insulin Sensitization

Caption: this compound selectively activates the RXR:PPARγ heterodimer, leading to the transcription of genes that improve insulin signaling.

Experimental Workflow: 3T3-L1 Adipocyte Differentiation Assay

Caption: Workflow for assessing the effect of this compound on the differentiation of 3T3-L1 preadipocytes.

Logical Relationship: Selectivity of this compound

Caption: this compound selectively activates RXR:PPARγ, unlike promiscuous agonists such as LG100268.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Cesario et al. (2001).

Transient Cotransfection Assay in CV-1 Cells

This assay is used to determine the ability of this compound to activate specific RXR heterodimers.

-

Cell Culture: CV-1 cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Plasmids:

-

Receptor Expression Plasmids: pCMX-RXRα, pCMX-PPARγ, etc.

-

Reporter Plasmid: A luciferase reporter gene driven by a hormone response element (HRE) specific for the heterodimer of interest (e.g., a PPRE for RXR:PPARγ).

-

Internal Control: A β-galactosidase expression vector for normalization of transfection efficiency.

-

-

Transfection:

-

Plate CV-1 cells in 24-well plates.

-

Transfect cells using a suitable transfection reagent (e.g., lipofectamine) with the appropriate receptor expression plasmids, reporter plasmid, and internal control plasmid.

-

-

Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound, a positive control (e.g., LG100268), or vehicle control.

-

Lysis and Reporter Assay: After 16-24 hours of treatment, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

-

Data Analysis: Normalize luciferase activity to β-galactosidase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the ligand concentration to generate dose-response curves and determine EC50 values.

3T3-L1 Adipocyte Differentiation

This protocol assesses the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes.

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

-

Induction of Differentiation:

-

Plate cells at approximately 80% confluency.

-

Two days after reaching 100% confluency, switch to differentiation medium: DMEM with 10% FBS and 10 µg/ml insulin.

-

Add this compound, a positive control (e.g., a PPARγ agonist like rosiglitazone), or vehicle to the differentiation medium.

-

-

Maintenance: Maintain the cells in the differentiation medium for 7 days, with a media and compound change on day 3.

-

Assessment of Differentiation:

-

Oil Red O Staining:

-

Fix the cells with 4% formalin in PBS.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with a freshly prepared Oil Red O solution for 10-15 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize and photograph the stained lipid droplets under a microscope.

-

-

Triglyceride Accumulation Assay:

-

Lyse the cells.

-

Measure the triglyceride content of the cell lysates using a commercially available triglyceride assay kit.

-

Normalize the triglyceride content to the total protein concentration of the lysate.

-

-

In Vivo Studies in db/db Mice

These studies evaluate the in vivo efficacy of this compound in a genetic model of type 2 diabetes.

-

Animal Model: Use male db/db mice, which are leptin receptor deficient and exhibit obesity, hyperglycemia, and insulin resistance.

-

Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

-

Dosing:

-

Prepare a formulation of this compound suitable for oral administration (e.g., in a vehicle of 90% ethanol (B145695) and 10% polyethylene (B3416737) glycol).

-

Administer this compound or vehicle control to the mice daily by oral gavage at a specified dose (e.g., 30 mg/kg/day).

-

-

Blood Glucose Monitoring:

-

At specified time points (e.g., daily or on alternate days), collect blood samples from the tail vein after a short fasting period (e.g., 3 hours).

-

Measure plasma glucose levels using a glucose oxidase-based method.

-

-

Data Analysis: Plot the mean blood glucose levels for each treatment group over the course of the study to assess the effect of this compound on hyperglycemia.

Conclusion

This compound represents a novel class of insulin sensitizers that operate through a highly selective mechanism of action.[2] By specifically targeting the RXR:PPARγ heterodimer, it offers the potential to harness the therapeutic benefits of PPARγ activation while avoiding the off-target effects associated with promiscuous RXR agonists. The data presented in this guide underscore its potential as a valuable tool for research into the molecular mechanisms of insulin resistance and as a lead compound for the development of new anti-diabetic therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the properties of this intriguing molecule.

References

The Heterodimer Selectivity of LG100754: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG100754 is a synthetic retinoid X receptor (RXR) ligand that exhibits remarkable heterodimer selectivity, positioning it as a valuable tool for dissecting the intricate signaling pathways governed by RXR and its numerous dimerization partners. Unlike pan-RXR agonists, this compound functions as an antagonist for RXR homodimers while demonstrating agonist activity for a specific subset of RXR heterodimers. This unique pharmacological profile allows for the targeted modulation of distinct physiological processes, offering therapeutic potential in areas such as metabolic disease and inflammation. This guide provides a comprehensive overview of the heterodimer selectivity of this compound, detailing the quantitative data available, the experimental protocols used to elucidate its function, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Heterodimer Selectivity

The selective action of this compound across various RXR heterodimers has been primarily characterized through cellular transactivation assays. While precise binding affinities (Kd or Ki) for each heterodimer are not extensively reported in the literature, the functional consequences of this compound binding, measured as agonist-induced reporter gene expression (EC50 and maximal activation), provide a clear picture of its selectivity.

| Heterodimer | Partner Receptor | Ligand | Activity of this compound | Fold Activation (Relative to Control) | Reference |

| RXR:PPARγ | Peroxisome Proliferator-Activated Receptor γ | This compound | Agonist | Potent activation | [1][2][3] |

| RXR:PPARα | Peroxisome Proliferator-Activated Receptor α | This compound | Agonist | Activation | [1] |

| RXR:LXRα | Liver X Receptor α | This compound | Inactive/Antagonist | No significant activation | [1] |

| RXR:FXR | Farnesoid X Receptor | This compound | Inactive/Antagonist | No significant activation | [1] |

| RXR:RAR | Retinoic Acid Receptor | This compound | "Phantom" Agonist | Induces RAR-mediated transactivation | [2] |

| RXR:RXR | Retinoid X Receptor (Homodimer) | This compound | Antagonist | Inhibits transactivation | [3] |

Note: Specific EC50 values for this compound in these reporter assays are not consistently reported across the literature. The activity is described qualitatively as potent activation or lack thereof.

Signaling Pathways and Mechanism of Action

The differential activity of this compound is rooted in the unique conformational changes it induces upon binding to RXR within the context of different heterodimer partners.

Activation of Permissive Heterodimers: RXR:PPAR

In permissive heterodimers such as RXR:PPARγ and RXR:PPARα, the binding of an agonist to either partner can lead to transcriptional activation. This compound, upon binding to the RXR subunit, induces a conformational change in the heterodimer that facilitates the recruitment of coactivators, leading to the transcription of target genes involved in metabolic regulation and adipogenesis.[1][3]

Caption: this compound binding to RXR in a RXR:PPAR heterodimer.

Inactivity on Other Permissive Heterodimers: RXR:LXR and RXR:FXR

In contrast, this compound does not promote the recruitment of coactivators to RXR:LXR and RXR:FXR heterodimers.[1] This suggests that the conformational change induced by this compound in the context of these partnerships is not conducive to a transcriptionally active state. The precise structural basis for this selectivity remains an area of active investigation.

The "Phantom Effect" in RXR:RAR Heterodimers

The interaction of this compound with the RXR:RAR heterodimer is particularly intriguing. While this compound binds to RXR, it does not directly activate the heterodimer in the same manner as a pan-RXR agonist. Instead, it induces a conformational change in the RAR partner, a phenomenon termed the "phantom effect," which leads to the release of corepressors and the recruitment of coactivators to RAR, thereby activating transcription of RAR target genes.[2]

Caption: The "phantom effect" of this compound on the RXR:RAR heterodimer.

Experimental Protocols

The characterization of this compound's heterodimer selectivity has relied on a combination of in vitro and cell-based assays. Below are detailed methodologies for the key experiments.

Transient Transfection and Luciferase Reporter Gene Assay

This assay is the cornerstone for assessing the functional activity of this compound on different RXR heterodimers.

Objective: To quantify the ability of this compound to activate transcription through specific RXR heterodimers.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.

-

Plasmids:

-

Reporter Plasmid: A luciferase reporter plasmid containing a promoter with multiple copies of a specific hormone response element (HRE) upstream of the luciferase gene.

-

For RXR:PPARγ: A reporter containing peroxisome proliferator response elements (PPREs).

-

For RXR:LXRα: A reporter containing liver X receptor response elements (LXREs).

-

For RXR:FXR: A reporter containing farnesoid X receptor response elements (FXREs).

-

-

Expression Plasmids: Plasmids encoding the full-length cDNAs for human RXRα and the respective heterodimer partners (PPARγ, LXRα, FXRα).

-

Internal Control: A plasmid expressing β-galactosidase or Renilla luciferase under the control of a constitutive promoter to normalize for transfection efficiency.

-

-

Transfection: HEK293 cells are seeded in 24-well plates and co-transfected with the reporter plasmid, the RXRα and partner expression plasmids, and the internal control plasmid using a lipid-based transfection reagent (e.g., Lipofectamine).

-

Ligand Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of this compound or a control agonist (e.g., a specific PPARγ agonist for the RXR:PPARγ assay) in serum-free medium.

-

Luciferase Assay: After 16-24 hours of ligand treatment, the cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase or Renilla luciferase activity is also measured for normalization.

-

Data Analysis: Luciferase activity is normalized to the internal control. Fold activation is calculated relative to vehicle-treated cells. Dose-response curves are generated to determine EC50 values.

Caption: Workflow for the Luciferase Reporter Gene Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This in vitro assay measures the ligand-dependent recruitment of coactivator peptides to RXR heterodimers.

Objective: To determine if this compound promotes the interaction between a specific RXR heterodimer and a coactivator peptide.

Methodology:

-

Reagents:

-

Recombinant Proteins: Purified, recombinant ligand-binding domains (LBDs) of RXRα and its heterodimer partners (e.g., PPARγ, LXRα) tagged with an affinity tag (e.g., GST or His-tag).

-

Coactivator Peptide: A synthetic peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1/NCoA-1) labeled with a fluorescent acceptor (e.g., fluorescein).

-

Antibody-Fluorophore Conjugate: An antibody specific for the affinity tag on the LBDs, conjugated to a fluorescent donor with a long-lifetime fluorescence (e.g., Terbium or Europium cryptate).

-

-

Assay Procedure:

-

The tagged LBDs of RXRα and its partner are incubated in a microplate well to allow for heterodimer formation.

-

This compound or a control ligand is added to the wells.

-

The fluorescently labeled coactivator peptide and the antibody-fluorophore conjugate are added.

-

The plate is incubated to allow for binding equilibrium to be reached.

-

-

Measurement: The plate is read in a TR-FRET-compatible plate reader. The donor fluorophore is excited, and the emission from both the donor and the acceptor is measured at different time delays.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates that the coactivator peptide has been recruited to the heterodimer.

Co-Immunoprecipitation (Co-IP)

This assay is used to confirm the interaction between RXR and its heterodimer partners in a cellular context and to assess the effect of this compound on this interaction.

Objective: To qualitatively assess the effect of this compound on the formation of RXR heterodimers in cells.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with expression plasmids for RXRα and an epitope-tagged heterodimer partner (e.g., FLAG-tagged PPARγ).

-

Ligand Treatment: Transfected cells are treated with this compound or a vehicle control.

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against the epitope tag (e.g., anti-FLAG antibody) conjugated to agarose (B213101) beads. This will pull down the tagged partner protein and any interacting proteins.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against RXRα to detect its presence in the immunoprecipitated complex.

Conclusion

This compound stands out as a unique RXR modulator with a distinct pattern of heterodimer selectivity. Its ability to act as an agonist on RXR:PPAR heterodimers while remaining inactive or antagonistic on others, such as RXR:LXR and RXR:FXR, provides a powerful pharmacological tool for investigating the specific roles of these signaling pathways. The "phantom effect" observed with RXR:RAR further highlights the complex allosteric regulation within RXR heterodimers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel, selective RXR modulators for therapeutic applications. Further research focusing on obtaining precise quantitative binding data and elucidating the structural basis of its selectivity will undoubtedly provide deeper insights into the nuanced world of nuclear receptor signaling.

References

- 1. The rexinoid this compound is a novel RXR:PPARgamma agonist and decreases glucose levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

In Vivo Effects of LG100754 on Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG100754 is a selective retinoid X receptor (RXR) antagonist that has demonstrated significant effects on glucose metabolism in vivo. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available preclinical data. The document summarizes the quantitative effects on glucose levels, details the experimental protocols used in key studies, and visualizes the involved signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

This compound has emerged as a molecule of interest due to its unique profile as an RXR antagonist with selective RXR:PPARγ agonist activity. This dual activity positions it as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes, by improving insulin (B600854) sensitivity. Unlike pan-RXR agonists, this compound's selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile. This document will delve into the preclinical evidence supporting the in vivo effects of this compound on glucose metabolism.

Mechanism of Action

This compound exerts its effects on glucose metabolism primarily through its function as a selective agonist for the RXR:PPARγ heterodimer. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[1][2]

The activation of the RXR:PPARγ heterodimer by this compound leads to the modulation of target gene expression, which in turn improves insulin sensitivity. One of the key downstream effects is the inhibition of tumor necrosis factor-alpha (TNFα)-mediated hypophosphorylation of the insulin receptor.[1][2][3] TNFα is a pro-inflammatory cytokine that is known to induce insulin resistance, in part by impairing insulin receptor signaling. By blocking this negative effect, this compound helps to restore normal insulin signaling.

In Vivo Efficacy: Effects on Blood Glucose

Preclinical studies have demonstrated the glucose-lowering effects of this compound in a well-established animal model of type 2 diabetes, the db/db mouse. These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance.[4][5][6]

Quantitative Data Summary

Treatment of db/db mice with this compound has been shown to prevent the progressive rise in blood glucose levels, indicative of an improvement in insulin resistance.[1][2][3] While specific quantitative data from the primary study by Cesario et al. is not publicly available in full, the findings consistently report a significant decrease in blood glucose levels in the treated group compared to vehicle-treated controls.

Table 1: Summary of In Vivo Effects of this compound on Blood Glucose in db/db Mice

| Animal Model | Treatment Group | Key Finding | Reference |

| db/db mice | This compound | Prevents the rise in blood glucose levels | [1][2][3] |

| db/db mice | Vehicle | Progressive increase in blood glucose levels | [1][2][3] |

Note: Detailed quantitative data such as mean blood glucose levels, standard deviations, and statistical significance are not available in the publicly accessible literature.

Experimental Protocols

The following sections describe the general experimental methodologies employed in the in vivo studies assessing the effects of this compound on glucose metabolism.

Animal Model

-

Species: Mouse

-

Strain: C57BL/6J-m +/+ Leprdb (db/db)

-

Characteristics: These mice are a model of genetic obesity and type 2 diabetes, exhibiting hyperglycemia and insulin resistance.[4][5][6]

Drug Administration

-

Compound: this compound

-

Route of Administration: Oral gavage is a common method for administering compounds in such studies.[7][8][9]

-

Vehicle: The specific vehicle used for this compound administration is not detailed in the available literature.

-

Dosage and Frequency: The precise dosage and treatment schedule for the in vivo studies with this compound are not specified in the accessible abstracts.

Blood Glucose Monitoring

-

Sampling: Blood samples are typically collected from the tail vein.

-

Measurement: Blood glucose levels are measured using a standard glucometer.[10]

-

Frequency: Monitoring is conducted at regular intervals throughout the study period to track changes in glycemia.

Analysis of Insulin Signaling

-

Method: Western Blot Analysis

-

Objective: To assess the phosphorylation state of the insulin receptor.

-

General Procedure:

-

Tissue or cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-